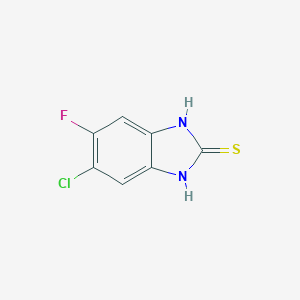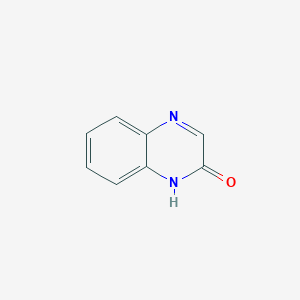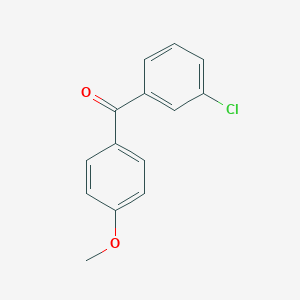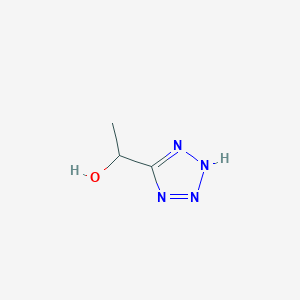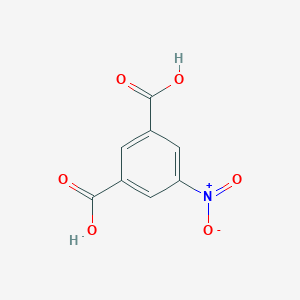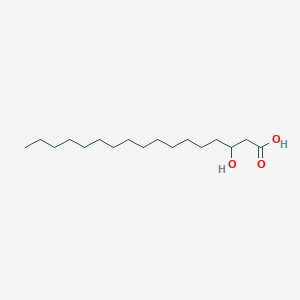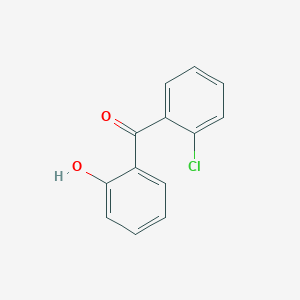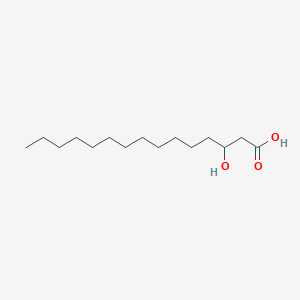
9-ウンデシン酸
概要
説明
9-Undecynoic acid is a bio-based compound that has been the subject of various studies due to its potential applications in material science and its antibacterial properties. It is a fatty acid with an alkyne functional group, which makes it a versatile synthon for polymerization and other chemical reactions. The studies have explored its synthesis, molecular structure, and its physical and chemical properties, as well as its potential use in the development of new materials and as an anti-biofilm agent against oral pathogens .
Synthesis Analysis
The synthesis of 9-Undecynoic acid and its derivatives has been achieved through various green chemistry approaches. For instance, an undecylenic acid-based monoglyceride was prepared from glycidol and undecylenic acid for polymerization applications . Another study demonstrated the conversion of 10-Undecenoic acid to 9-Undecynoic acid using a solvent preference method, where the use of PEG-400 and PEG-200 facilitated the dehydrobromination process . Additionally, a versatile approach to synthesize 9(Z)-unsaturated acyclic insect pheromones from undec-10-enoic acid was developed, which involved the conversion of the acid into various intermediates .
Molecular Structure Analysis
The molecular structure of 9-Undecynoic acid and its intermediates has been characterized using various spectroscopic techniques. Infrared, 1H and 13C{1H} NMR spectroscopy, elemental analysis, and mass spectrometry have been employed to fully characterize the synthesized intermediates . These techniques provide detailed information about the molecular structure, which is crucial for understanding the reactivity and properties of the compound.
Chemical Reactions Analysis
9-Undecynoic acid can undergo a variety of chemical reactions due to the presence of the alkyne group. Epoxidation and acrylation reactions have been used to produce photopolymerizable monomers . Additionally, transesterification with dimethyl carbonate, metathesis, and aminolysis reactions have been utilized to access polyhydroxyurethane-based materials . These reactions demonstrate the chemical versatility of 9-Undecynoic acid and its potential as a building block for various materials.
Physical and Chemical Properties Analysis
The physical and chemical properties of materials derived from 9-Undecynoic acid have been analyzed using techniques such as thermogravimetric analysis (TGA), differential scanning calorimetry (DSC), and gel permeation chromatography (GPC) . These analyses help in understanding the stability, thermal properties, and molecular weight distribution of the polymers, which are important parameters for material applications. Additionally, the anti-biofilm efficacy of 10-undecynoic acid against oral Streptococcus spp. suggests that it has significant antibacterial properties, which could be beneficial in medical and dental applications .
科学的研究の応用
バイオフィルムの破壊と歯科の健康
9-ウンデシン酸は、口腔ストレプトコッカス種のバイオフィルムに対する強力な抗付着剤として同定されています . バイオフィルムはう蝕やその他の口腔感染症を引き起こす可能性があるため、そのバイオフィルム形成を阻害する能力は歯科の健康にとって重要です。この化合物の静菌作用と殺菌作用は、歯科における代替または補助的な抗菌および抗バイオフィルム予防および治療アプローチの有望な候補としています。
医療における抗真菌作用
医療分野では、9-ウンデシン酸誘導体、例えばウンデシレン酸は、抗真菌剤として使用されています . これらは、真菌の増殖を阻害することにより、水虫などの皮膚感染症の治療に効果的です。この化合物の二機能的特性により、生体分子の抱合のためのリンキング分子としても機能することが可能になり、これは創薬に活用できます。
材料科学における革新
9-ウンデシン酸は、材料科学において生化学プローブとして、またマイクロ波支援表面クリック反応におけるモデル化合物として使用されています . そのユニークな化学構造により、材料の合成と改質において革新的な用途が実現し、特殊な特性を持つ新しいポリマーやコーティングの開発につながる可能性があります。
工業製造
工業現場では、9-ウンデシン酸は、ポリマーや改質シリコーンなど、さまざまな化学物質の製造における前駆体として使用できます . このような化合物の合成におけるその役割は、特定の所望の特性を持つ材料を生成するために不可欠です。
環境保護
9-ウンデシン酸の潜在的な環境用途は、中鎖脂肪酸としての役割に関連しています . 汚染された場所の生物修復、または生態系への影響が小さいグリーン溶媒の開発のために、環境バイオテクノロジーで使用できます。
食品業界での利用
9-ウンデシン酸の抗真菌作用は、食品業界において貴重な保存料となっています . 酵母と真菌を阻害することにより、食品の保存期間を延ばし、腐敗を防ぐことができます。
化粧品とパーソナルケア製品
化粧品業界では、9-ウンデシン酸の誘導体は、その抗真菌および抗菌特性のために使用されています . 真菌感染を治療し、肌の健康を維持することを目的とした製品に含まれており、この化合物の多用途性とパーソナルケア製剤における重要性を示しています。
作用機序
A novel formulation of undecylenic acid compounded with L-Arginine, called GS-1, induced concentration-dependent tumor cell death, with undecylenic acid being the cytotoxic component . Further investigation revealed that GS-1-mediated cell death was caspase-dependent with a reduction in mitochondrial membrane potential, suggesting a pro-apoptotic mechanism of action .
Safety and Hazards
特性
IUPAC Name |
undec-9-ynoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O2/c1-2-3-4-5-6-7-8-9-10-11(12)13/h4-10H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOYDMFOVPQMSPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CCCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40365100 | |
| Record name | 9-Undecynoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40365100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
22202-65-9 | |
| Record name | 9-Hendecynoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022202659 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9-Undecynoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40365100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9-Undecynoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 9-HENDECYNOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AJ4077274O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is significant about the synthesis of 9-Undecynoic acid described in the paper?
A1: The paper highlights a novel method for synthesizing 9-Undecynoic acid from readily available 10-Undecenoic acid []. The researchers observed a remarkable solvent-dependent selectivity in the dehydrobromination of the intermediate, 10,11-dibromoundecanoic acid. Using PEG-400 as the solvent favored the formation of the terminal alkyne, 10-Undecynoic acid. In contrast, using PEG-200 resulted in the preferential formation of the internal alkyne, 9-Undecynoic acid []. This discovery offers a simple and efficient way to obtain either the terminal or internal alkyne depending on the desired application.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Cyclopenta[b]pyrrole-6-carbonitrile, octahydro-1-methyl-, [3aS-(3aalpha,6alpha,6aalpha)]-(9CI)](/img/structure/B126715.png)
